Scientific Field: Oncology - Colorectal Cancer
Summary of Application: VE-822 is used to reverse 5-fluorouracil (5-FU) resistance in colorectal cancer cells by targeting the DNA damage response pathway .
Methods of Application: The colorectal cancer cell line (Caco-2) and 5-FU resistance Caco-2 (Caco-2/5-FU) cells were treated with 5-FU and VE-822, alone and in combination .
Results: VE-822 decreased the IC50 value of 5-FU on resistant cells. The combination of 5-FU and VE-822 increased apoptosis in Caco-2/5-FU cells by downregulating CHK1 and ATR and upregulating γ-H2AX and 8-oxo-dG .
Scientific Field: Oncology - Pancreatic Cancer
Summary of Application: VE-822 is used to increase the sensitivity of pancreatic cancer cells to radiation or chemotherapy .
Methods of Application: VE-822 was tested for in vitro and in vivo radiosensitization. Sensitivity to radiation (XRT) and gemcitabine was measured with clonogenic assays in vitro and tumor growth delay in vivo .
Results: VE-822 markedly prolonged growth delay of pancreatic cancer xenografts after XRT and gemcitabine-based chemoradiation without augmenting normal cell or tissue toxicity .
Scientific Field: Oncology - Head and Neck Cancer
Summary of Application: VE-822 is used to improve the effects of cisplatin chemotherapy in head and neck cancer treatment .
Methods of Application: Not specified .
Results: VE-822 inhibited cell proliferation, colony formation, and migration abilities and improved the cisplatin chemotherapeutic effects in subcutaneous xenograft models of nude mice by inhibiting the p-ATR expression and blocking DNA damage repair pathway .
Scientific Field: Oncology - Small Cell Lung Cancer
Summary of Application: Berzosertib is used in combination with the chemotherapy topotecan, resulting in an objective response rate (ORR) of 36% among patients with relapsed small cell lung cancer (SCLC), including durable responses among a majority of responding patients with platinum-resistant disease .
Methods of Application: Berzosertib was tested in a Phase II proof-of-concept study conducted by the US National Cancer Institute (NCI) in combination with the chemotherapy topotecan .
Results: The study met its primary objective with 36% confirmed ORR, and showed durable responses .
VE-822, also known as Berzosertib, is a selective inhibitor of the ataxia telangiectasia and Rad3-related protein kinase, commonly referred to as ATR. This compound is a close analog of VE-821, featuring enhanced potency against ATR with an inhibitory concentration (IC50) value of approximately 0.019 micromolar . VE-822 plays a critical role in targeting DNA damage response pathways, particularly in cancer cells, by inhibiting ATR signaling that is crucial for cell cycle regulation and DNA repair mechanisms.
VE-822 functions primarily by inhibiting the phosphorylation of checkpoint kinase 1 (Chk1), a downstream target of ATR. This inhibition disrupts the cell cycle checkpoints that are activated in response to DNA damage, particularly during the G2/M transition. The chemical structure of VE-822 allows it to effectively bind to the active site of ATR, preventing its activation and subsequent signaling cascades that facilitate DNA repair .
The compound's interactions can be summarized as follows:
VE-822 has demonstrated significant biological activity in various cancer models. It sensitizes tumor cells to radiation and chemotherapeutic agents by impairing their ability to repair DNA damage. For instance, studies have shown that VE-822 enhances the effects of gemcitabine and radiation therapy in pancreatic ductal adenocarcinoma models by increasing residual DNA damage markers such as γH2AX and 53BP1 .
In addition, VE-822 has been effective in reversing drug resistance in chondrosarcoma cells when combined with cisplatin, indicating its potential utility in overcoming therapeutic challenges associated with certain cancers .
The synthesis process requires careful control of reaction conditions to ensure high yield and purity.
VE-822 has several promising applications in oncology:
Studies have focused on VE-822's interactions with various chemotherapeutic agents:
These interactions highlight VE-822's role in modifying cellular responses to treatment modalities.
Several compounds share structural or functional similarities with VE-822, particularly within the class of ATR inhibitors. Here are some notable examples:
Compound Name | Chemical Structure | Potency (IC50) | Unique Features |
---|---|---|---|
VE-821 | Similar structure | ~0.1 μM | Less potent than VE-822 but serves as a precursor compound. |
AZD6738 | Different scaffold | ~0.01 μM | Selective for both ATR and ATM kinases; exhibits broader activity. |
CCT245737 | Different scaffold | ~0.03 μM | Selective for ATR; shows potential in combination with chemotherapy. |
VE-822 stands out due to its high selectivity for ATR over other kinases like ATM and Chk2, making it particularly useful for targeting specific pathways involved in cancer cell survival under stress conditions .